(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
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Description
The compound "(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate" is a derivative of benzofuran, which is a heterocyclic compound with a structure that includes a benzene ring fused to a furan ring. The specific compound mentioned features a chlorobenzylidene group and a dimethylcarbamate moiety attached to the benzofuran core.
Synthesis Analysis
The synthesis of related benzofuran derivatives has been described in the literature. For instance, the synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives involves the reaction of 3-(2-iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes. This process is facilitated by the use of dichlorobis(triphenylphosphine)palladium and copper(I) iodide as catalysts, along with triethylamine in N,N-dimethylformamide at room temperature, yielding the desired products in reasonable yields .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a fused benzene and furan ring. The specific geometry of the double bonds in the compound, indicated by the (Z) notation, suggests that the substituents on either side of the double bond are on the same side, which can influence the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, overcrowded benzofuran molecules such as (2Z,3Z)-2-benzylidene-2,3-dihydro-3-mesityl(phenyl)methylenebenzofuran can isomerize thermally to a (2Z,3E)-diene, which can then undergo a thermal disrotatory ring closure followed by a [1,5] hydrogen shift to yield different furan derivatives. Additionally, upon irradiation, these compounds can undergo photocyclization to form other intermediates, which can further react, for instance, with oxygen at elevated temperatures .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate" are not detailed in the provided papers, benzofuran derivatives generally exhibit properties that are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, such as the chlorobenzylidene and dimethylcarbamate groups, can affect the compound's polarity, solubility, and reactivity. The physical state, melting point, boiling point, and stability of these compounds can vary widely depending on their specific substituents and structural conformations.
Scientific Research Applications
Synthesis and Chemical Behavior
Synthesis Techniques and Derivatives
A significant focus in research around (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate and its derivatives involves innovative synthesis techniques. For instance, the use of tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes has been explored for creating related compounds, showcasing a method to achieve stereoselective synthesis with potential applications in medicinal chemistry and material science (Gabriele et al., 2006).
Photocatalytic Degradation
The degradation of related carbamate pesticides using semiconductor oxides like TiO2 and ZnO as photocatalysts has been studied, indicating potential environmental applications for removing harmful agrochemicals from water sources. This research offers insights into optimizing conditions for maximum degradation efficiency and understanding the mechanisms behind photocatalytic reactions (Mahalakshmi et al., 2007).
Advanced Materials and Catalysis
Metal-Organic Frameworks (MOFs)
The development of Zn-cluster-based MOFs with properties such as chemical stability, gas separation efficiency, and unique adsorption behaviors demonstrates the compound's potential in creating advanced materials for industrial applications, including gas storage and separation technologies (Kan et al., 2018).
Catalysis
Studies have shown that complexes derived from zinc and benzoate, potentially related to the core structure of the target compound, act as efficient catalysts for the coupling of carbon dioxide and epoxides, pointing to applications in sustainable chemistry and the production of environmentally friendly polymers (Darensbourg et al., 2002).
properties
IUPAC Name |
[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-20(2)18(22)23-12-7-8-13-15(10-12)24-16(17(13)21)9-11-5-3-4-6-14(11)19/h3-10H,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOGZDVWQAFPCD-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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